![molecular formula C19H22N8O3 B2413948 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide CAS No. 1797142-27-8](/img/structure/B2413948.png)
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide is a useful research compound. Its molecular formula is C19H22N8O3 and its molecular weight is 410.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioisotope Labeling for PET Imaging : One significant application of related compounds is in the development of selective ligands for imaging with Positron Emission Tomography (PET). For instance, derivatives of pyrazolopyrimidine, similar in structural complexity to the mentioned compound, have been synthesized for use as radioligands to target specific proteins in the brain, aiding in the diagnosis and study of various neurological conditions (Dollé et al., 2008).
Antimicrobial Agents : Research has also focused on synthesizing new derivatives of pyrimidinone and oxazinone, utilizing starting materials that share similar structural features with the compound . These derivatives have been evaluated as antimicrobial agents, showing significant antibacterial and antifungal activities, which points to the potential for developing new treatments for infections (Hossan et al., 2012).
Anticancer and Anti-inflammatory Activities : Pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. This research suggests that compounds with a similar base structure have the potential to be developed into therapeutic agents for treating cancer and inflammation, demonstrating the broad applicability of such molecules in medicinal chemistry (Rahmouni et al., 2016).
Enzyme Inhibition for Gout Treatment : Studies have explored the use of structurally similar compounds as enzyme inhibitors, particularly for the treatment of gout. These compounds inhibit the enzyme xanthine oxidase, reducing the production of uric acid, a key factor in gout. This application highlights the potential for designing new therapeutic agents based on the structure of pyrazolopyrimidines (Scott et al., 1966).
Mecanismo De Acción
Target of Action
The primary targets of 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide are the human TRPA1 channel and PDE4B/7A . These targets play a crucial role in pain perception and inflammation.
Mode of Action
This compound interacts with its targets by blocking the human TRPA1 channel and inhibiting PDE4B/7A activity . This interaction results in changes in cellular signaling pathways, leading to a reduction in pain and inflammation.
Biochemical Pathways
The compound affects the cAMP-specific PDE isoenzymes pathway . The inhibition of this pathway results in a strong anti-TNF-α effect, which can reduce inflammation and pain .
Result of Action
The molecular and cellular effects of this compound’s action include a strong anti-TNF-α effect, potent anti-inflammatory and analgesic efficacy, and significant antiallodynic properties . These effects were observed in animal models of pain and inflammation .
Propiedades
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3/c1-12-7-14-21-8-13(9-27(14)23-12)5-4-6-20-15(28)10-26-11-22-17-16(26)18(29)25(3)19(30)24(17)2/h7-9,11H,4-6,10H2,1-3H3,(H,20,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBOGOIGKSXNHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413865.png)
![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)
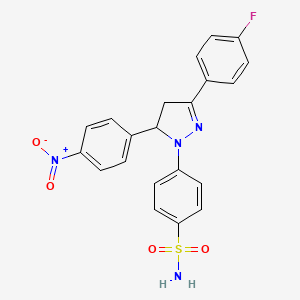

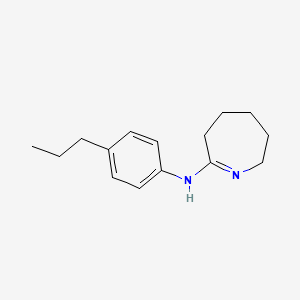
![4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413872.png)
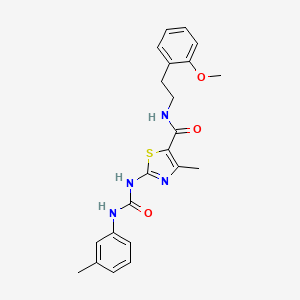
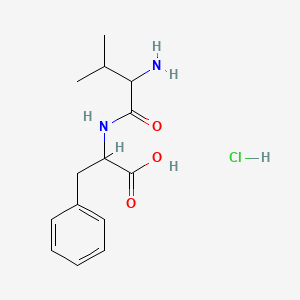
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2413875.png)
![N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2413877.png)
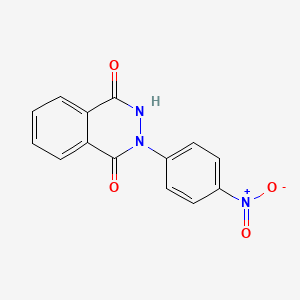
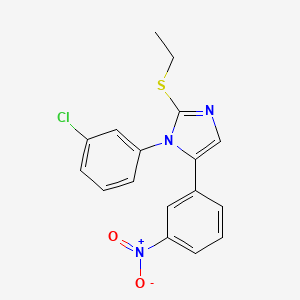
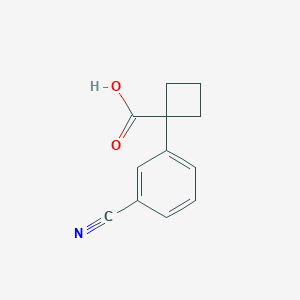
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2413886.png)
